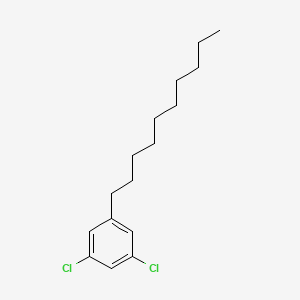
1,3-Dichloro-5-decylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-decylbenzene is an organic compound belonging to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a decyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-decylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of decylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation followed by chlorination. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-decylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-decylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-decylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the decyl group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates such as carbocations and the subsequent stabilization through resonance effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichlorobenzene: Lacks the decyl group, making it less hydrophobic.
1,4-Dichloro-2-decylbenzene: Similar structure but different substitution pattern.
1,3-Dichloro-5-iodobenzene: Contains iodine instead of a decyl group, leading to different reactivity.
Uniqueness
1,3-Dichloro-5-decylbenzene is unique due to the presence of both chlorine atoms and a long alkyl chain, which imparts distinct chemical and physical properties. This combination makes it suitable for specific applications where both hydrophobicity and reactivity are required .
Eigenschaften
CAS-Nummer |
87969-84-4 |
|---|---|
Molekularformel |
C16H24Cl2 |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
1,3-dichloro-5-decylbenzene |
InChI |
InChI=1S/C16H24Cl2/c1-2-3-4-5-6-7-8-9-10-14-11-15(17)13-16(18)12-14/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
ZICWDNALSLJJKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


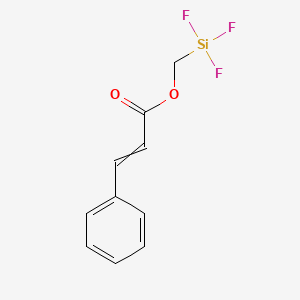
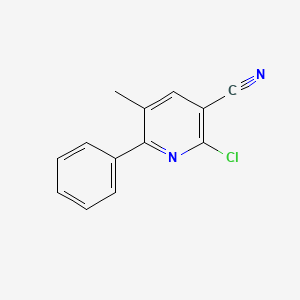
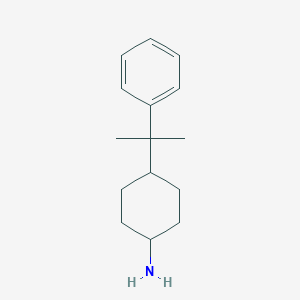
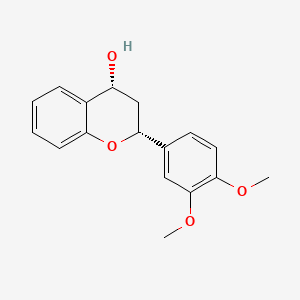
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
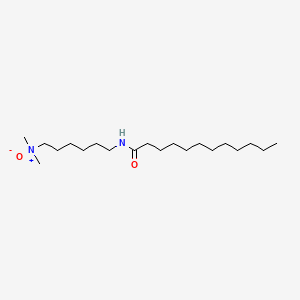
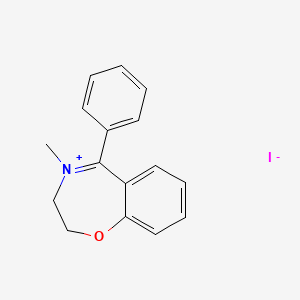
![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
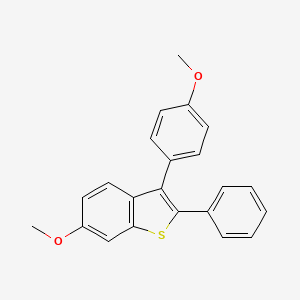
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
